molecular formula C110H196N2O39P2-6 B1264005 (Kdo)2-lipid A(6-)

(Kdo)2-lipid A(6-)

Cat. No. B1264005
M. Wt: 2232.7 g/mol
InChI Key: DIXUKJUHGLIZGU-OIPVZEHTSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Kdo)2-lipid A(6-) (E. coli) is a carbohydrate acid derivative anion that is the hexa-anion of Kdo2-lipid A arising from deprotonation of both the carboxyl and phosphate functions. It is a carbohydrate acid derivative anion, a dicarboxylic acid dianion and an anionic phospholipid. It is a conjugate base of a (Kdo)2-lipid A (E. coli).

Scientific Research Applications

Activation of Macrophages

(Kdo)2-Lipid A(6-) has been identified as a key component in activating macrophages via the Toll-like receptor 4 (TLR-4). The LIPID MAPS Consortium utilized Kdo2-Lipid A to study the lipid profiles of macrophages activated by endotoxin, aiming to understand changes in cellular metabolism and develop dynamic lipid networks (Raetz et al., 2006).

Immunopharmacological Activities

Research has compared the immunopharmacological activities of Kdo2-lipid A analogs, revealing insights into their roles in mitogenicity, adjuvanticity, and mediator induction. This highlights the potential of Kdo2-lipid A in therapeutic applications, particularly in the context of immune response modulation (Kumazawa et al., 1989).

Biosynthesis and Cell Viability

Kdo(2)-lipid A plays a critical role in Gram-negative bacterial survival and interaction with host organisms. Studies have focused on the biosynthesis pathways and the interchangeability of domains in Kdo transferases, providing valuable insights into bacterial survival mechanisms (Chung & Raetz, 2010).

Lipidomic Response in Macrophages

The lipidomic response of murine macrophages to Kdo2-lipid A has been studied, revealing immediate responses in fatty acid metabolism and delayed responses in sphingolipid and sterol biosynthesis. This research contributes to understanding the broader impact of Kdo2-lipid A on cellular lipid metabolism and immune responses (Dennis et al., 2010).

Lipid A Precursor Studies

Investigations into the biosynthesis of lipid A, a component of lipopolysaccharides in bacteria, have revealed the role of Kdo2-lipid A as an intermediate in this process. Such studies enhance understanding of bacterial cell wall composition and potential targets for antibacterial agents (Walenga & Osborn, 1980).

Modulation of Bacterial Virulence

Research indicates that many bacteria can modify the structure of their Kdo2-lipid A, which serves as a strategy to modulate bacterial virulence and adapt to different environments, as well as to avoid recognition by mammalian immune systems. This understanding opens avenues for immunopharmacological exploitation, such as the development of novel antibiotics and vaccine adjuvants (Wang, Quinn, & Yan, 2014).

properties

Product Name

(Kdo)2-lipid A(6-)

Molecular Formula

C110H196N2O39P2-6

Molecular Weight

2232.7 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/p-6/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1

InChI Key

DIXUKJUHGLIZGU-OIPVZEHTSA-H

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.